

Technical Master Guide: 2-Chloro-5-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxynicotinic acid

CAS No.: 42959-40-0

Cat. No.: B1590597

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Strategic Scaffold for HIF-PH Inhibitors and Kinase Modulators

Part 1: Executive Technical Summary

2-Chloro-5-hydroxynicotinic acid (CAS 42959-40-0) is a high-value trifunctional pyridine scaffold employed in the synthesis of next-generation small molecule therapeutics. Its structural uniqueness lies in its orthogonal reactivity profile: it possesses an electrophilic handle at C2 (chlorine), a nucleophilic handle at C5 (hydroxyl), and a carboxylate handle at C3.

This configuration makes it an indispensable building block for HIF Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., analogs of Vadadustat/Desidustat) and kinase inhibitors, where the C5-hydroxyl group often serves as an anchor for ether-linked hydrophobic tails that occupy solvent-exposed pockets in protein targets.

Part 2: Chemical Profile & Properties

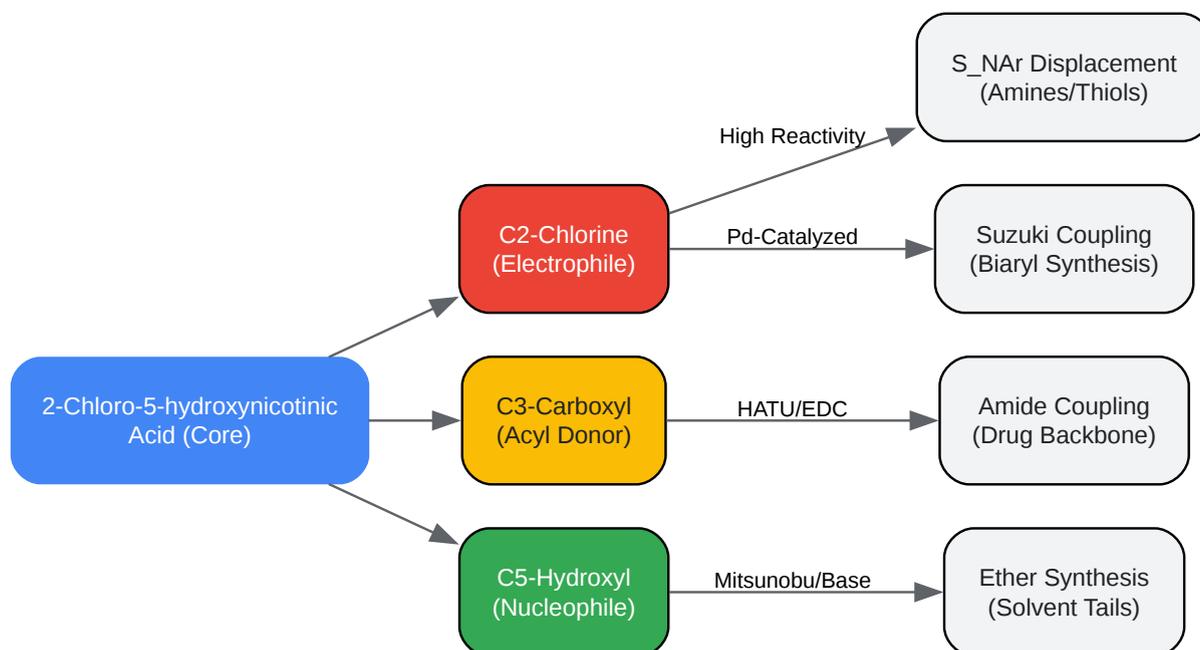
Property	Specification
CAS Number	42959-40-0
IUPAC Name	2-Chloro-5-hydroxypyridine-3-carboxylic acid
Molecular Formula	
Molecular Weight	173.55 g/mol
Appearance	Off-white to pale yellow crystalline powder
Melting Point	176–178 °C
pKa (Calculated)	~3.5 (COOH), ~8.5 (OH)
Solubility	Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent)
Hazards (GHS)	H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

Part 3: Strategic Reactivity Analysis

The power of this molecule lies in its ability to undergo sequential, selective functionalization. A medicinal chemist can manipulate the molecule in three distinct vectors:

- **C2-Position (Coupling):** The chlorine atom is activated by the adjacent ring nitrogen and the electron-withdrawing carboxyl group at C3. This allows for facile Nucleophilic Aromatic Substitution (S_NAr) with amines or Suzuki-Miyaura coupling to install biaryl systems.
- **C3-Position (Amidation):** The carboxylic acid is the primary vector for fragment coupling, typically forming the amide backbone common in peptidomimetics and kinase inhibitors.
- **C5-Position (Etherification):** The hydroxyl group is electronically decoupled from the C2-activity, allowing for selective alkylation (Mitsunobu or Williamson ether synthesis) without interfering with the C2-Cl handle.

Visualization: Orthogonal Reactivity Map



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Figure 1: Orthogonal reactivity vectors of **2-Chloro-5-hydroxynicotinic acid**, enabling sequential library generation.

Part 4: Synthesis Protocol (The N-Oxide Route)

While direct chlorination of 5-hydroxynicotinic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-Cl and 6-Cl isomers). The N-Oxide Activation Route is the industry-standard "self-validating" protocol because the N-oxide directs the chlorination specifically to the C2/C6 positions, and steric/electronic factors favor the C2 position when C3 is substituted.

Step-by-Step Methodology

Reagents:

- Starting Material: 5-Hydroxynicotinic acid
- Oxidant: m-Chloroperoxybenzoic acid (mCPBA) or

/Urea

- Chlorinating Agent: Phosphorus oxychloride (
)[1][2]
- Solvent: Acetic acid (Step 1), Neat or Toluene (Step 2)

Protocol:

- N-Oxidation:
 - Dissolve 5-hydroxynicotinic acid (1.0 eq) in glacial acetic acid.
 - Add

hydrogen peroxide (1.5 eq) dropwise at 60°C.
 - Heat to 80°C for 4-6 hours. Monitor by LC-MS for the formation of the N-oxide (M+16 mass shift).
 - Validation Point: The product should precipitate upon cooling or concentration. Filter and wash with cold water.
- Regioselective Chlorination (The Boekelheide Rearrangement Variant):
 - Suspend the dried N-oxide intermediate in dry toluene (or use neat

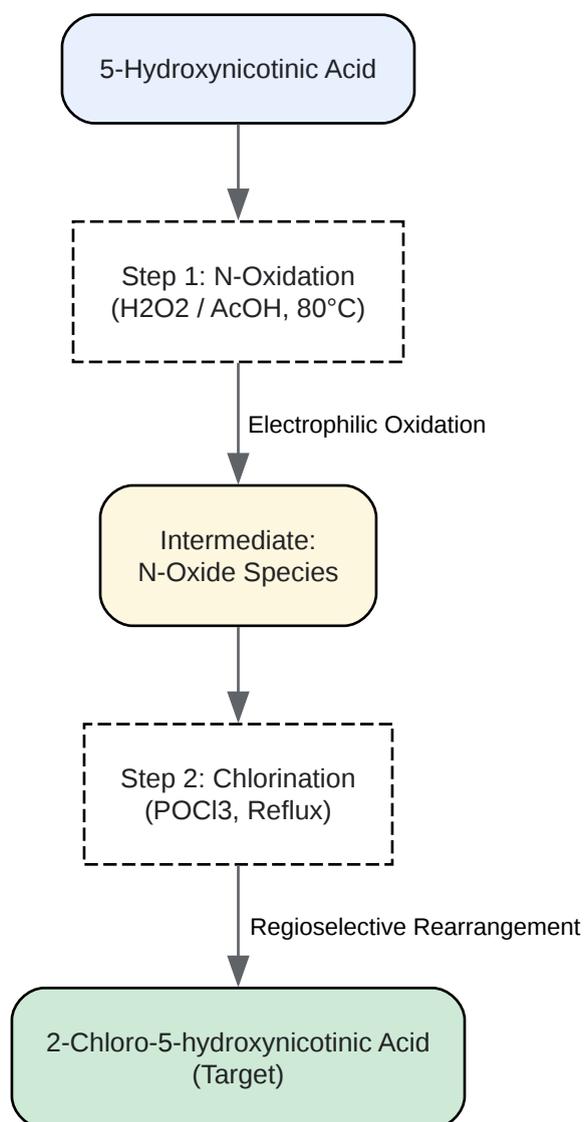
for difficult substrates).
 - Add

(3.0 eq) slowly under

atmosphere.
 - Critical Step: Heat to reflux (105–110°C). The reaction proceeds via an initial O-phosphorylation followed by chloride attack.

- Note: The presence of the C3-COOH group may require transient protection (e.g., as a methyl ester) if decarboxylation is observed, though the free acid often survives under controlled conditions.
- Monitor for the disappearance of the N-oxide peak.
- Workup & Hydrolysis:
 - Cool the mixture to 0°C. Quench carefully into crushed ice (Exothermic!).
 - Adjust pH to ~3-4 with NaOH solution to precipitate the free acid product.
 - Recrystallize from water/methanol.

Visualization: Synthesis Workflow



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Figure 2: Industrial synthesis workflow via N-oxide activation.

Part 5: Applications in Drug Discovery

1. HIF-PH Inhibitors (Anemia Therapy)

The 5-hydroxy-nicotinic acid core is a structural analog of 2-oxoglutarate, the natural co-substrate for HIF prolyl hydroxylase enzymes.

- Mechanism: The pyridine nitrogen and the C3-carboxylate chelate the active site Iron (Fe²⁺).

- Role of 2-Cl-5-OH: The 5-hydroxyl group is typically etherified to extend into the hydrophobic pocket of the enzyme. The 2-chloro group allows for the attachment of biaryl systems (via Suzuki coupling) that mimic the distal interactions found in drugs like Vadadustat.

2. Kinase Inhibitors

In kinase drug design, the pyridine nitrogen often acts as the hinge binder (acceptor).

- Strategy: The C2-Cl is displaced by an aniline () to form the hinge-binding motif. The C5-OH is used to solubilize the molecule or tune the pKa.

Part 6: References

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